

# Inophyllum B chemical structure and properties

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## Compound of Interest

Compound Name: *Inophyllum B*

Cat. No.: B1200424

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## Inophyllum B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Inophyllum B**, a complex coumarin isolated from the plant genus *Calophyllum*, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of **Inophyllum B**. Detailed experimental protocols for its isolation and for the evaluation of its antiviral activity are presented. Furthermore, this guide elucidates the molecular pathways implicated in its therapeutic effects, offering a valuable resource for researchers engaged in natural product chemistry, virology, and drug discovery.

### Chemical Structure and Properties

**Inophyllum B** is a pyranocoumarin characterized by a tetracyclic ring system. Its chemical identity has been established through various spectroscopic methods.

Table 1: Chemical Identifiers of **Inophyllum B**

Identifier	Value
IUPAC Name	(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.0 <sup>2,7</sup> .0 <sup>8,13</sup> ]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one[1]
Molecular Formula	C <sub>25</sub> H <sub>24</sub> O <sub>5</sub> [1]
SMILES	C[C@@H]1--INVALID-LINK--C[1]
InChI Key	BXENDTPSKAICGV-LKBUQDJMSA-N[1]

Table 2: Physicochemical Properties of **Inophyllum B**

Property	Value	Source
Molecular Weight	404.5 g/mol	[1]
Melting Point	58-62 °C	ChemicalBook
Boiling Point (Predicted)	564.7 ± 50.0 °C	ChemicalBook
Density (Predicted)	1.249 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
Solubility	Poorly to moderately soluble in aqueous solutions.	

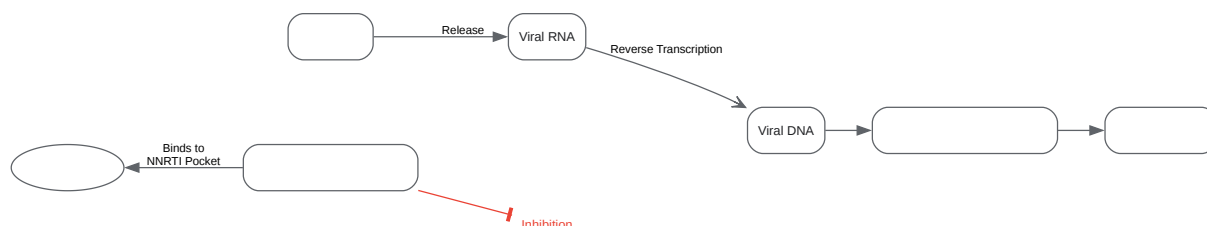
## Biological Activities and Mechanism of Action

The most well-documented biological activity of **Inophyllum B** is its potent and specific inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

### Anti-HIV Activity

**Inophyllum B** exhibits potent inhibitory activity against HIV-1 RT with a reported IC<sub>50</sub> value of 38 nM. Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site used by nucleoside analogues.

This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

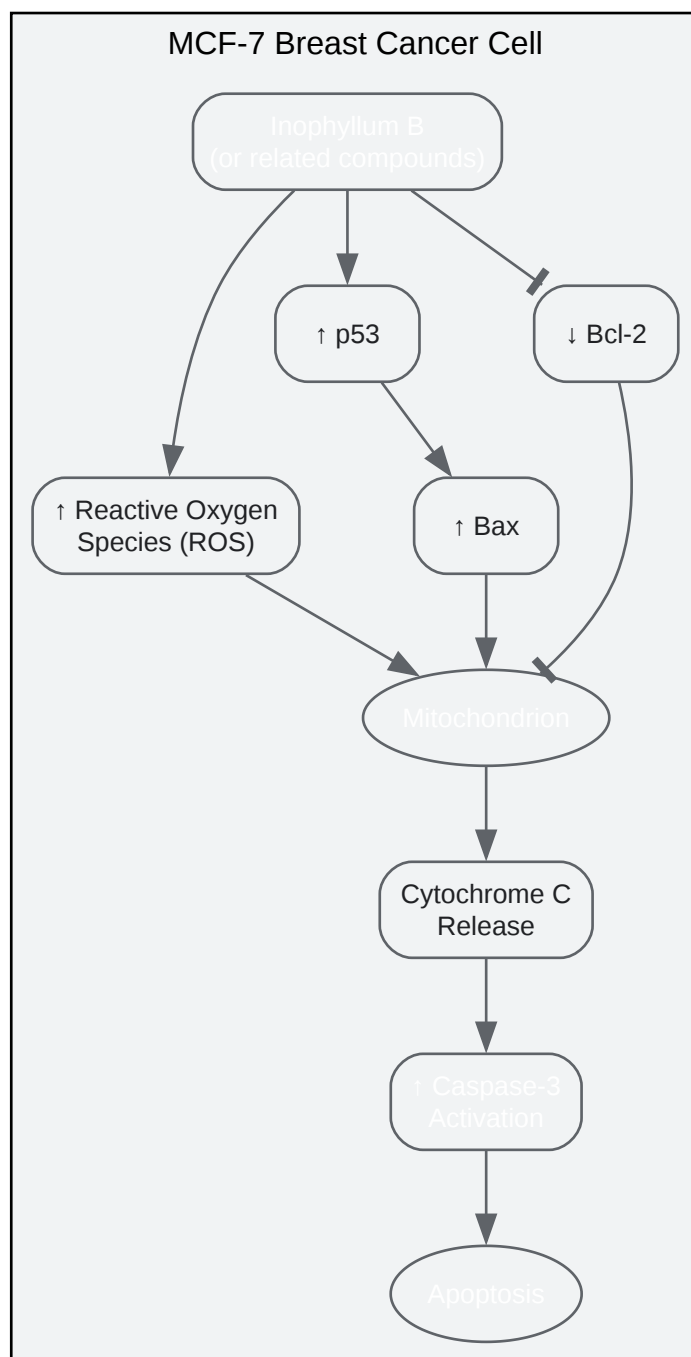


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Mechanism of HIV-1 Reverse Transcriptase Inhibition by **Inophyllum B**.

## Potential Anticancer Activity

While research on the specific anticancer effects of pure **Inophyllum B** is limited, studies on extracts from *Calophyllum inophyllum*, rich in related compounds, suggest a potential mechanism of action against cancer cells, particularly breast cancer cell lines like MCF-7.[2][3] The proposed pathway involves the induction of apoptosis through the mitochondrial pathway.[2] This is characterized by an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspase-3.[2] Key regulatory proteins involved include the upregulation of the pro-apoptotic p53 and Bax, and the downregulation of the anti-apoptotic Bcl-2, leading to the release of cytochrome C from the mitochondria.[2][3]



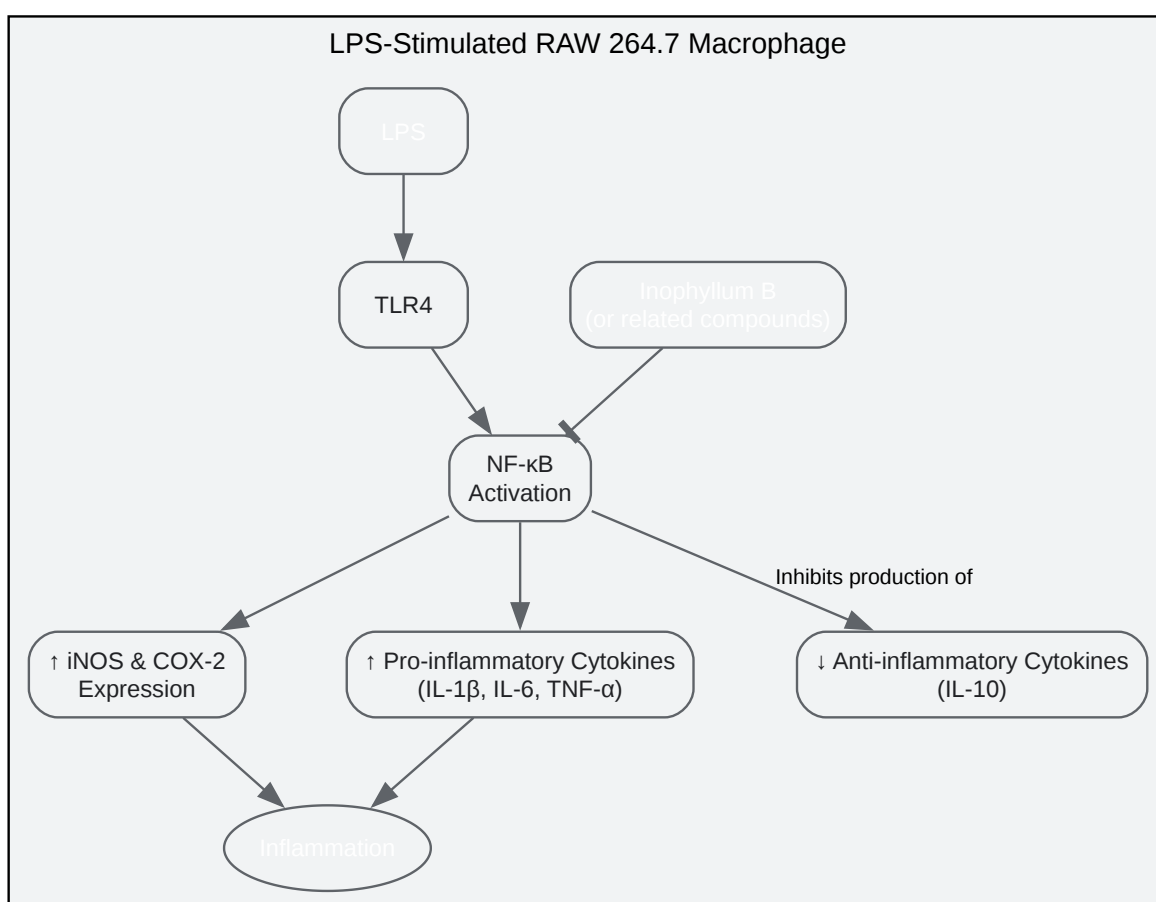
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Proposed Anticancer Signaling Pathway.

## Potential Anti-inflammatory Activity

Extracts of *Calophyllum inophyllum* have demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5] The mechanism is

believed to involve the downregulation of pro-inflammatory mediators. This includes the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] These effects are likely mediated through the inhibition of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[4] Furthermore, these extracts have been shown to modulate the production of cytokines, leading to a decrease in pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and TNF- $\alpha$ , and an increase in the anti-inflammatory cytokine IL-10.



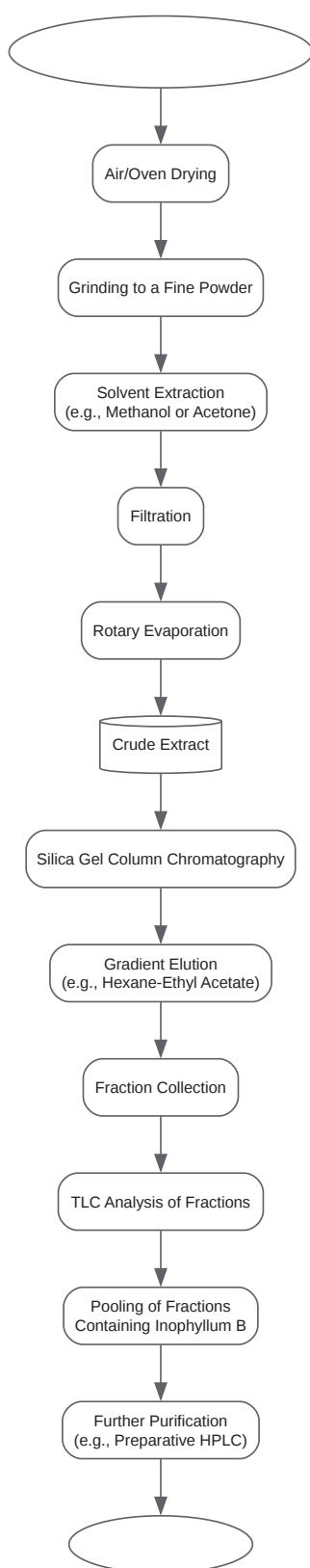
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Proposed Anti-inflammatory Signaling Pathway.

## Experimental Protocols

## Isolation of Inophyllum B from Calophyllum inophyllum

The following is a representative protocol for the isolation of **Inophyllum B** based on common phytochemical extraction and purification techniques.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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General Workflow for the Isolation of **Inophyllum B**.

#### Methodology:

- **Plant Material Preparation:** The leaves or bark of *Calophyllum inophyllum* are collected, washed, and dried at room temperature or in an oven at low heat (40-50 °C) to a constant weight. The dried material is then ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to solvent extraction, typically using methanol or acetone, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is often repeated multiple times to ensure complete extraction.
- **Concentration:** The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- **Fraction Analysis and Purification:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **Inophyllum B**. Fractions with similar TLC profiles are pooled, and the solvent is evaporated. Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure **Inophyllum B**.

## HIV-1 Reverse Transcriptase Inhibition Assay

A commercially available HIV-1 Reverse Transcriptase Assay kit can be utilized to determine the inhibitory activity of **Inophyllum B**. The following protocol is a general guideline for such an assay.

#### Methodology:

- **Reagent Preparation:** Prepare the reaction buffer, template-primer, and enzyme solutions as per the manufacturer's instructions. A stock solution of **Inophyllum B** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.



- **Assay Setup:** In a 96-well microplate, add the reaction buffer, the DNA template-primer, and the test concentrations of **Inophyllum B** or a control inhibitor (e.g., nevirapine).
- **Enzyme Reaction:** Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme to each well. The plate is then incubated at a specified temperature (e.g., 37 °C) for a defined period (e.g., 1 hour).
- **Detection:** The incorporation of labeled nucleotides into the newly synthesized DNA is quantified. This is often achieved through a colorimetric or fluorometric method, where the signal is proportional to the enzyme activity.
- **Data Analysis:** The percentage of inhibition for each concentration of **Inophyllum B** is calculated relative to the control (no inhibitor). The IC<sub>50</sub> value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Conclusion

**Inophyllum B** stands out as a promising natural product with significant therapeutic potential, particularly in the realm of antiviral drug development. Its potent and specific inhibition of HIV-1 reverse transcriptase provides a strong foundation for further preclinical and clinical investigation. The potential anticancer and anti-inflammatory activities, suggested by studies on related plant extracts, warrant further exploration to elucidate the specific role of **Inophyllum B** in these pathways. The experimental protocols detailed in this guide offer a practical framework for researchers to isolate and evaluate the biological activities of this compelling molecule, paving the way for future discoveries and therapeutic applications.

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